molecular formula C12H16ClNO3 B13767546 4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine--hydrogen chloride (1/1) CAS No. 49710-96-5

4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine--hydrogen chloride (1/1)

Cat. No.: B13767546
CAS No.: 49710-96-5
M. Wt: 257.71 g/mol
InChI Key: PWWIRJMADLCOLN-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the benzofuran core followed by functionalization at specific positions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethoxy-2-benzofuran-1,3-dione
  • 2,3-Dimethyl-1,3-benzothiazole
  • 3,6-Difluorophthalic anhydride

Uniqueness

4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) stands out due to its unique combination of functional groups and structural features.

Properties

CAS No.

49710-96-5

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-amine;hydrochloride

InChI

InChI=1S/C12H15NO3.ClH/c1-6-7(2)16-12-10(6)9(14-3)5-8(13)11(12)15-4;/h5H,13H2,1-4H3;1H

InChI Key

PWWIRJMADLCOLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C(=CC(=C12)OC)N)OC)C.Cl

Origin of Product

United States

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